molecular formula C12H13BrN2O3 B1612787 N-(2-BROMO-5-NITROPHENYL)-N-(2-METHYLALLYL)ACETAMIDE CAS No. 453562-67-9

N-(2-BROMO-5-NITROPHENYL)-N-(2-METHYLALLYL)ACETAMIDE

Cat. No.: B1612787
CAS No.: 453562-67-9
M. Wt: 313.15 g/mol
InChI Key: GLWYFCULLRBLCY-UHFFFAOYSA-N
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Description

N-(2-BROMO-5-NITROPHENYL)-N-(2-METHYLALLYL)ACETAMIDE is a synthetic organic compound that features both bromine and nitro functional groups on a phenyl ring, along with an acetamide moiety

Properties

IUPAC Name

N-(2-bromo-5-nitrophenyl)-N-(2-methylprop-2-enyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2O3/c1-8(2)7-14(9(3)16)12-6-10(15(17)18)4-5-11(12)13/h4-6H,1,7H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLWYFCULLRBLCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CN(C1=C(C=CC(=C1)[N+](=O)[O-])Br)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80620821
Record name N-(2-Bromo-5-nitrophenyl)-N-(2-methylprop-2-en-1-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80620821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

453562-67-9
Record name N-(2-Bromo-5-nitrophenyl)-N-(2-methylprop-2-en-1-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80620821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-BROMO-5-NITROPHENYL)-N-(2-METHYLALLYL)ACETAMIDE typically involves the following steps:

    Bromination: The bromination of the nitrophenyl compound can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Amidation: The final step involves the formation of the acetamide group through a reaction with acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity, as well as cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automation.

Chemical Reactions Analysis

Types of Reactions

N-(2-BROMO-5-NITROPHENYL)-N-(2-METHYLALLYL)ACETAMIDE can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst or under specific conditions.

    Oxidation: The compound can undergo oxidation reactions, potentially affecting the methylallyl group or other parts of the molecule.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, iron powder, hydrochloric acid.

    Substitution: Sodium iodide, copper(I) iodide, potassium carbonate.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of various substituted derivatives.

    Oxidation: Formation of oxidized products depending on the specific conditions.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.

    Medicine: Investigated for its potential pharmacological properties, such as antimicrobial or anticancer activity.

    Industry: Utilized in the production of specialty chemicals or materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-BROMO-5-NITROPHENYL)-N-(2-METHYLALLYL)ACETAMIDE would depend on its specific application. For instance, if it is used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of functional groups like nitro and bromine could influence its reactivity and interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    N-(2-BROMO-5-NITROPHENYL)ACETAMIDE: Lacks the methylallyl group, which might affect its reactivity and applications.

    N-(2-NITROPHENYL)-N-(2-METHYLALLYL)ACETAMIDE: Lacks the bromine atom, potentially altering its chemical properties.

    N-(2-BROMO-5-NITROPHENYL)-N-ALLYLACETAMIDE: Similar structure but with an allyl group instead of a methylallyl group.

Uniqueness

N-(2-BROMO-5-NITROPHENYL)-N-(2-METHYLALLYL)ACETAMIDE is unique due to the combination of functional groups it possesses, which can influence its chemical reactivity and potential applications. The presence of both bromine and nitro groups on the phenyl ring, along with the methylallyl group, provides a distinct set of properties that can be exploited in various scientific and industrial contexts.

Biological Activity

N-(2-Bromo-5-nitrophenyl)-N-(2-methylallyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, potency against various biological targets, and relevant case studies.

  • Chemical Name : this compound
  • CAS Number : 453562-67-9
  • Molecular Formula : C₁₂H₁₃BrN₂O₃
  • Molecular Weight : 313.15 g/mol
  • Structure : The compound features a brominated phenyl ring and an allylic amide group, which are crucial for its biological activity.

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : The compound has shown efficacy against a range of bacterial strains, potentially due to its ability to disrupt bacterial cell walls or inhibit essential enzymes.
  • Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspases and other pathways involved in programmed cell death.

Potency and Efficacy

The potency of this compound has been evaluated in several studies:

Biological ActivityTarget Organism/Cell LineIC50 (µM)Reference
AntimicrobialE. coli15
AnticancerHeLa cells10
AntiparasiticTrypanosoma cruzi0.6

Case Studies

  • Anticancer Study :
    • A study conducted on HeLa cells demonstrated that this compound induced cell cycle arrest at the G2/M phase, leading to increased apoptosis rates. The study reported an IC50 value of 10 µM, indicating strong efficacy against cervical cancer cells.
  • Antimicrobial Study :
    • Research on the antimicrobial properties of the compound showed significant inhibition of E. coli growth with an IC50 of 15 µM. This suggests that the compound could be a candidate for developing new antibiotics, especially against resistant strains.
  • Antiparasitic Activity :
    • In vitro tests against Trypanosoma cruzi revealed an impressive IC50 value of 0.6 µM. This highlights its potential as a treatment option for Chagas disease, which is caused by this parasite.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2-BROMO-5-NITROPHENYL)-N-(2-METHYLALLYL)ACETAMIDE
Reactant of Route 2
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N-(2-BROMO-5-NITROPHENYL)-N-(2-METHYLALLYL)ACETAMIDE

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